5-methoxy-2-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)pyrimidine 5-methoxy-2-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549009-53-0
VCID: VC11831146
InChI: InChI=1S/C16H17F3N4O2/c1-24-13-9-21-15(22-10-13)25-12-4-6-23(7-5-12)11-2-3-14(20-8-11)16(17,18)19/h2-3,8-10,12H,4-7H2,1H3
SMILES: COC1=CN=C(N=C1)OC2CCN(CC2)C3=CN=C(C=C3)C(F)(F)F
Molecular Formula: C16H17F3N4O2
Molecular Weight: 354.33 g/mol

5-methoxy-2-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)pyrimidine

CAS No.: 2549009-53-0

Cat. No.: VC11831146

Molecular Formula: C16H17F3N4O2

Molecular Weight: 354.33 g/mol

* For research use only. Not for human or veterinary use.

5-methoxy-2-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)pyrimidine - 2549009-53-0

Specification

CAS No. 2549009-53-0
Molecular Formula C16H17F3N4O2
Molecular Weight 354.33 g/mol
IUPAC Name 5-methoxy-2-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]oxypyrimidine
Standard InChI InChI=1S/C16H17F3N4O2/c1-24-13-9-21-15(22-10-13)25-12-4-6-23(7-5-12)11-2-3-14(20-8-11)16(17,18)19/h2-3,8-10,12H,4-7H2,1H3
Standard InChI Key SQBUUQLUGXRZKC-UHFFFAOYSA-N
SMILES COC1=CN=C(N=C1)OC2CCN(CC2)C3=CN=C(C=C3)C(F)(F)F
Canonical SMILES COC1=CN=C(N=C1)OC2CCN(CC2)C3=CN=C(C=C3)C(F)(F)F

Introduction

Structural Overview

Chemical Name:
5-Methoxy-2-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)pyrimidine

Molecular Formula:
C15H16F3N3O2

Key Structural Features:

  • Pyrimidine Core: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3.

  • Methoxy Group: Positioned at the 5th carbon of the pyrimidine ring.

  • Piperidine Substitution: A six-membered saturated nitrogen-containing ring (piperidine) attached via an ether linkage.

  • Trifluoromethyl-Pyridine Substituent: A pyridine ring substituted at the 6th position with a trifluoromethyl group.

General Synthetic Approach:

The synthesis of this compound typically involves:

  • Formation of the Pyrimidine Core:

    • The pyrimidine scaffold can be synthesized using condensation reactions involving urea or guanidine derivatives with β-dicarbonyl compounds.

  • Functionalization at the 2nd and 5th Positions:

    • The methoxy group is introduced via nucleophilic substitution or methylation reactions.

    • The piperidinyl ether group is added through nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis using appropriate alkoxides.

  • Introduction of the Trifluoromethyl-Pyridine Group:

    • This step involves coupling reactions, such as Suzuki or Buchwald-Hartwig cross-coupling, to attach the trifluoromethyl-pyridine moiety to the piperidine ring.

Example Reaction Scheme:

StepReagents/ConditionsProduct
1Pyrimidine precursor + CH3I (methyl iodide)5-Methoxy-pyrimidine
2Reaction with piperidinyl alcohol derivativePiperidinyl ether intermediate
3Coupling with trifluoromethyl-pyridine derivativeFinal compound

Pharmaceutical Research:

The structural features of this compound suggest potential applications in drug discovery:

  • Pyrimidine Derivatives: Pyrimidines are known for their biological activities, including antiviral, anticancer, and antimicrobial properties.

  • Trifluoromethyl Substitution: The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a desirable feature in drug design.

  • Piperidine Moiety: Commonly found in pharmacologically active molecules due to its role in receptor binding.

Biological Activity Prediction:

Based on its structure:

  • It may act as an inhibitor for enzymes or receptors involving nitrogen heterocycles.

  • The trifluoromethyl group could enhance interactions with hydrophobic pockets in biological targets.

Analytical Characterization

The compound can be characterized using standard analytical techniques:

  • NMR Spectroscopy (1H and 13C): To confirm structural integrity and substitution patterns.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To identify functional groups like methoxy and ether linkages.

  • Elemental Analysis: For purity assessment.

Comparative Data Table

Below is a comparison of key structural features between related pyrimidine derivatives:

Compound NameFunctional GroupsPotential Applications
5-Methoxy-2-(trifluoromethyl)pyridineMethoxy, TrifluoromethylAntiviral, Anticancer
2-Methoxy-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridineMethoxy, Pyridine, TrifluoromethylEnzyme Inhibition
5-Methoxy-2-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)pyrimidineMethoxy, Ether, PiperidineDrug Discovery

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